tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate, trans
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Overview
Description
Tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate, trans is a synthetic organic compound notable for its distinct structural features and potential applications in various fields, including medicinal chemistry and material science. The compound contains a tert-butyl carbamate group attached to a cyclobutyl ring, which is further functionalized with an imino(methyl)oxo-lambda6-sulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate can be achieved through multi-step organic synthesis. Common steps might include:
Formation of the cyclobutyl ring: Typically achieved via cyclization reactions.
Introduction of the tert-butyl carbamate group: Usually via reaction with tert-butyl isocyanate in the presence of a suitable base.
Functionalization with the imino(methyl)oxo-lambda6-sulfanyl group: This could involve nucleophilic substitution or addition reactions.
Industrial Production Methods
On an industrial scale, the production of tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate would likely utilize continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction can lead to the removal of the imino group or the reduction of the oxo group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the cyclobutyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acids, bases, or specific catalysts depending on the type of substitution.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used but can include a variety of cyclobutyl derivatives with modified functional groups.
Scientific Research Applications
Tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate has diverse applications:
Chemistry: Used as a building block for more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, possibly as an enzyme inhibitor or antimicrobial agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate exerts its effects involves interaction with specific molecular targets. The tert-butyl carbamate group can increase the compound's stability and bioavailability, while the imino and oxo-lambda6-sulfanyl groups can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-cyclobutylcarbamate
N-[(1r,3r)-3-oxo-cyclobutyl]carbamate
Tert-butyl N-(3-sulfanylcyclobutyl)carbamate
Uniqueness
What sets tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate apart is its unique combination of functional groups, which impart distinctive chemical reactivity and potential biological activity. The specific arrangement of imino, oxo-lambda6-sulfanyl, and tert-butyl carbamate groups in the cyclobutyl framework offers opportunities for unique interactions in both chemical synthesis and biological applications.
Properties
CAS No. |
2742630-78-8 |
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Molecular Formula |
C10H20N2O3S |
Molecular Weight |
248.3 |
Purity |
95 |
Origin of Product |
United States |
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